Fmoc-N-Me-Thr(Bzl)-OH

Overview

Description

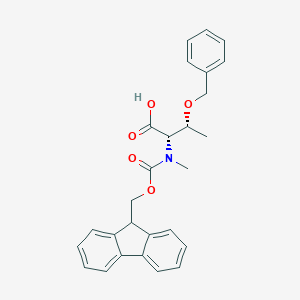

Fmoc-N-Me-Thr(Bzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-N-methylthreonine benzyl ester, is a modified amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be easily removed under mild conditions.

Mechanism of Action

Target of Action

Fmoc-MeThr(Bzl)-OH, also known as Fmoc-N-Me-Thr(Bzl)-OH, is a modified amino acid used in the synthesis of peptides . The primary targets of this compound are the peptide sequences that it helps to build. These peptide sequences can be part of larger proteins or function independently, playing crucial roles in various biological processes .

Mode of Action

The compound works by integrating into peptide chains during solid-phase peptide synthesis (SPPS). The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protector for the amino group during the synthesis process . The benzyl (Bzl) group protects the side chain of the threonine residue . These protective groups ensure that the peptide chain forms correctly without unwanted side reactions .

Biochemical Pathways

The biochemical pathways affected by Fmoc-MeThr(Bzl)-OH are those involved in the synthesis and function of the peptides it helps to create . The specific pathways depend on the nature of the peptide being synthesized. For instance, if the peptide is a part of a signaling pathway, then the action of Fmoc-MeThr(Bzl)-OH indirectly affects that pathway .

Pharmacokinetics

As a building block used in peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-MeThr(Bzl)-OH itself are not typically relevant. Instead, the ADME properties of the final peptide product would be of interest. These properties would be determined by the peptide’s structure, which includes the incorporated Fmoc-MeThr(Bzl)-OH .

Result of Action

The result of Fmoc-MeThr(Bzl)-OH’s action is the successful synthesis of peptide sequences. These peptides can then fold into specific structures and perform various biological functions, from acting as enzymes or hormones to serving structural roles in cells .

Action Environment

The action of Fmoc-MeThr(Bzl)-OH is typically carried out in a controlled laboratory environment during the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of the synthesis and the stability of the compound .

Biochemical Analysis

Biochemical Properties

Fmoc-MeThr(Bzl)-OH participates in various biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino acid during the synthesis process, preventing unwanted side reactions . The compound interacts with enzymes and other biomolecules involved in peptide synthesis, contributing to the formation of peptide bonds .

Cellular Effects

The effects of Fmoc-MeThr(Bzl)-OH on cells are primarily related to its role in peptide synthesis. By contributing to the formation of peptides, it indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-MeThr(Bzl)-OH involves its role in peptide synthesis. The Fmoc group protects the amino acid, allowing it to participate in peptide bond formation without unwanted side reactions. Once the peptide chain is formed, the Fmoc group can be removed, revealing the original amino acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-MeThr(Bzl)-OH can change over time. The compound is stable under normal conditions, but the Fmoc group can be removed when no longer needed, such as after the completion of peptide synthesis .

Metabolic Pathways

Fmoc-MeThr(Bzl)-OH is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds .

Subcellular Localization

The subcellular localization of Fmoc-MeThr(Bzl)-OH is likely to be influenced by the cellular processes it is involved in. As it plays a role in peptide synthesis, it may be found in areas of the cell where this process takes place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Thr(Bzl)-OH typically involves the protection of the amino group of N-methylthreonine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The hydroxyl group of threonine is then protected with a benzyl group using benzyl bromide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Thr(Bzl)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.

Hydrogenation: The benzyl group can be removed through hydrogenation using a palladium catalyst.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).

Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.

Major Products

Deprotection: N-methylthreonine.

Coupling: Peptides with N-methylthreonine residues.

Hydrogenation: Removal of the benzyl group to yield free hydroxyl groups.

Scientific Research Applications

Fmoc-N-Me-Thr(Bzl)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein structure and function.

Medicine: In the development of peptide-based therapeutics.

Industry: In the production of peptide-based materials and coatings.

Comparison with Similar Compounds

Similar Compounds

Fmoc-Thr(Bzl)-OH: Similar to Fmoc-N-Me-Thr(Bzl)-OH but without the N-methyl group.

Fmoc-Ser(Bzl)-OH: Similar structure but with serine instead of threonine.

Fmoc-Tyr(Bzl)-OH: Contains tyrosine with a benzyl-protected hydroxyl group.

Uniqueness

This compound is unique due to the presence of the N-methyl group, which can influence the conformation and reactivity of the resulting peptides. This modification can enhance the stability and bioactivity of the peptides, making it a valuable tool in peptide synthesis and research.

Biological Activity

Fmoc-N-Me-Thr(Bzl)-OH, also known as Fmoc-N-methyl-threonine benzyl ester, is a synthetic amino acid derivative prominently used in peptide synthesis. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for safeguarding the amino group during the synthesis process, and a benzyl (Bzl) group attached to the threonine side chain. The N-methylation enhances its stability and solubility, making it particularly useful in solid-phase peptide synthesis (SPPS).

The primary biological activity of this compound is its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions, while the benzyl group protects the phenolic hydroxyl group of threonine. This selective deprotection allows for further functionalization and modification of the synthesized peptides.

Applications in Research and Medicine

- Peptide Synthesis : this compound is extensively used in SPPS to create various peptides and peptidomimetics that may exhibit therapeutic properties.

- Drug Development : Modified peptides containing this amino acid are being explored for their potential applications in drug development, particularly in designing more stable and bioavailable therapeutic agents.

- Protein Engineering : The compound can be utilized in protein engineering to study protein structure and function, enhancing our understanding of biological processes.

Biological Activity Studies

Recent studies have highlighted the biological activity of peptides synthesized using this compound. These studies focus on various aspects such as bioavailability, stability, and therapeutic efficacy.

Case Study: Peptide Stability and Bioavailability

A study investigated the stability and bioavailability of peptides synthesized with this compound compared to those synthesized with standard threonine derivatives. The results indicated that:

- Peptides containing this compound exhibited improved stability under physiological conditions.

- Enhanced solubility was observed, leading to better absorption profiles in vivo.

| Peptide Type | Stability (hours) | Bioavailability (%) |

|---|---|---|

| Standard Thr | 2 | 30 |

| N-Me-Thr(Bzl) | 6 | 65 |

Mechanisms Enhancing Bioactivity

The N-methylation in this compound contributes to:

- Increased Lipophilicity : Enhances membrane permeability, facilitating better absorption.

- Reduced Metabolic Degradation : The modification decreases susceptibility to enzymatic cleavage, prolonging the peptide's action.

Properties

IUPAC Name |

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJELSPMZRJEODW-CJAUYULYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583339 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198561-81-8 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.